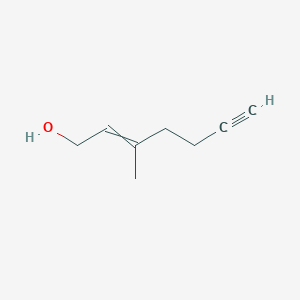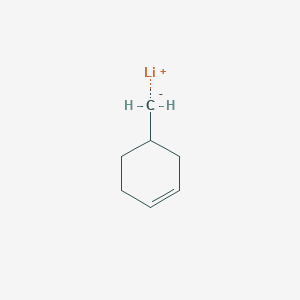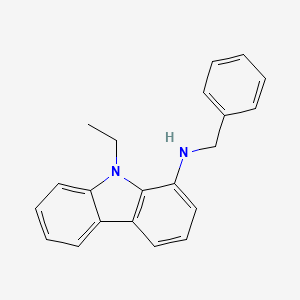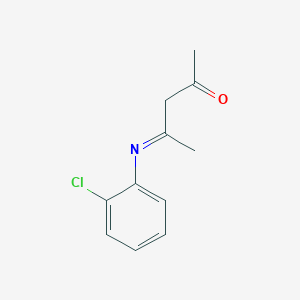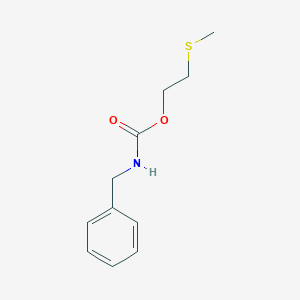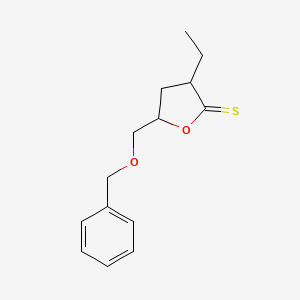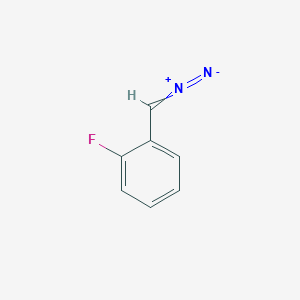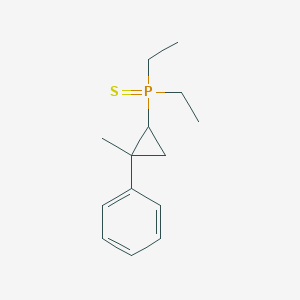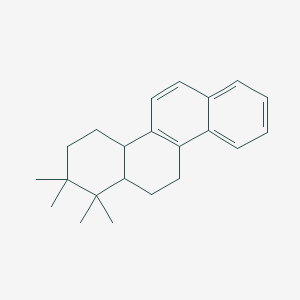
1,1,2,2-Tetramethyl-1,2,3,4,4A,11,12,12A-octahydrochrysene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,2,2-Tetramethyl-1,2,3,4,4A,11,12,12A-octahydrochrysene is a synthetic organic compound with the molecular formula C22H28 It is a derivative of chrysene, characterized by the presence of four methyl groups and a partially hydrogenated structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,2-Tetramethyl-1,2,3,4,4A,11,12,12A-octahydrochrysene typically involves multiple steps, starting from simpler organic molecules. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form a cyclohexene derivative. This intermediate is then subjected to further cyclization and hydrogenation steps to achieve the desired octahydrochrysene structure.
Industrial Production Methods
Industrial production of this compound may involve the use of catalysts such as aluminum chloride or phosphoric acid to facilitate the cyclization and hydrogenation reactions. The process is optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,1,2,2-Tetramethyl-1,2,3,4,4A,11,12,12A-octahydrochrysene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Further hydrogenation can lead to more saturated derivatives.
Substitution: Halogenation or alkylation reactions can introduce new substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Halogens (e.g., chlorine, bromine) or alkyl halides in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
1,1,2,2-Tetramethyl-1,2,3,4,4A,11,12,12A-octahydrochrysene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,1,2,2-Tetramethyl-1,2,3,4,4A,11,12,12A-octahydrochrysene involves its interaction with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Tetramethyl acetyloctahydronaphthalenes: Similar in structure but with different functional groups and applications.
2-Naphthalenemethanol, 1,2,3,4,4a,5,6,7-octahydro-α,α,4a,8-tetramethyl-: Another related compound with distinct properties.
1,1,4,7-Tetramethyl-1a,2,3,4,4a,5,6,7b-octahydro-1H-cyclopropa[e]azulene: Shares some structural similarities but differs in its chemical behavior.
Uniqueness
1,1,2,2-Tetramethyl-1,2,3,4,4A,11,12,12A-octahydrochrysene is unique due to its specific arrangement of methyl groups and hydrogenated structure, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Properties
CAS No. |
112719-50-3 |
|---|---|
Molecular Formula |
C22H28 |
Molecular Weight |
292.5 g/mol |
IUPAC Name |
1,1,2,2-tetramethyl-3,4,4a,11,12,12a-hexahydrochrysene |
InChI |
InChI=1S/C22H28/c1-21(2)14-13-19-18-10-9-15-7-5-6-8-16(15)17(18)11-12-20(19)22(21,3)4/h5-10,19-20H,11-14H2,1-4H3 |
InChI Key |
GDMGVQDVEJUHIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2C(C1(C)C)CCC3=C2C=CC4=CC=CC=C34)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


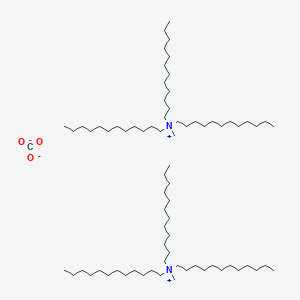
![6-Benzoyl-3-[(morpholin-4-yl)methyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B14316405.png)
